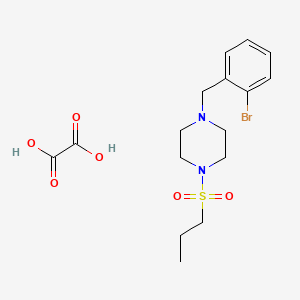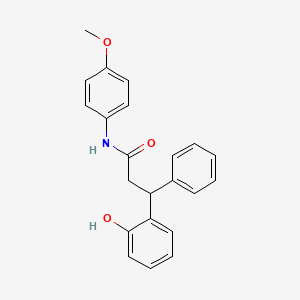![molecular formula C22H28N2O5S B3942198 [2-(3-ethoxy-10H-phenothiazin-10-yl)ethyl]diethylamine oxalate](/img/structure/B3942198.png)
[2-(3-ethoxy-10H-phenothiazin-10-yl)ethyl]diethylamine oxalate
Descripción general
Descripción
[2-(3-ethoxy-10H-phenothiazin-10-yl)ethyl]diethylamine oxalate, commonly known as EPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. EPEA is a member of the phenothiazine family and has been found to possess a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of EPEA is not fully understood. However, it has been suggested that the compound works by generating reactive oxygen species, which can induce oxidative stress in cells. This oxidative stress can lead to cell death or apoptosis. Additionally, EPEA has been found to inhibit the activity of certain enzymes, which can lead to the disruption of cellular processes.
Biochemical and Physiological Effects:
EPEA has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. Additionally, EPEA has been found to have an effect on the central nervous system, leading to sedation and hypothermia in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EPEA in lab experiments is its ability to act as a fluorescent probe for detecting reactive oxygen species. Additionally, EPEA has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using EPEA in lab experiments is its potential toxicity. The compound has been found to induce oxidative stress in cells, which can lead to cell death or apoptosis.
Direcciones Futuras
There are several future directions for research on EPEA. One area of research could focus on the development of new antibiotics based on the antimicrobial properties of EPEA. Additionally, further research could be done to understand the mechanism of action of EPEA and its potential applications in cancer treatment. Finally, research could be done to explore the potential use of EPEA as a photosensitizer in photodynamic therapy.
Conclusion:
In conclusion, EPEA is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound has been found to possess a wide range of biochemical and physiological effects, making it useful in various research areas. While there are limitations to using EPEA in lab experiments, the compound has the potential to be a valuable tool in the development of new antibiotics and cancer treatments. Further research is needed to fully understand the mechanism of action of EPEA and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
EPEA has been extensively studied for its potential applications in the field of scientific research. It has been found to possess a wide range of properties that make it useful in various research areas. EPEA has been used as a fluorescent probe for detecting reactive oxygen species in cells. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, EPEA has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS.C2H2O4/c1-4-21(5-2)13-14-22-17-9-7-8-10-19(17)24-20-15-16(23-6-3)11-12-18(20)22;3-1(4)2(5)6/h7-12,15H,4-6,13-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCUYPKQJBLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)OCC)SC3=CC=CC=C31.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxyphenothiazin-10-yl)-N,N-diethylethanamine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isopropyl-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942119.png)




![3-(4-methylphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3942161.png)


![methyl (2S,4R)-1-{[4-(acetylamino)phenyl]sulfonyl}-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3942178.png)


![2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3942216.png)

![sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate](/img/structure/B3942236.png)